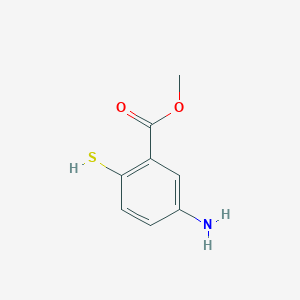

Methyl 5-amino-2-mercaptobenzoate

Description

Methyl 5-amino-2-mercaptobenzoate is a benzoate ester derivative featuring an amino (-NH₂) group at the 5-position and a mercapto (-SH) group at the 2-position of the aromatic ring. This compound combines electron-donating (amino) and nucleophilic (mercapto) functionalities, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its structural uniqueness arises from the juxtaposition of reactive groups, which enables diverse chemical modifications, such as alkylation, acylation, and metal coordination .

These halogenated derivatives are valued for their roles in synthesizing bioactive molecules, leveraging halogen atoms for cross-coupling reactions or as leaving groups in nucleophilic substitutions.

Properties

Molecular Formula |

C8H9NO2S |

|---|---|

Molecular Weight |

183.23 g/mol |

IUPAC Name |

methyl 5-amino-2-sulfanylbenzoate |

InChI |

InChI=1S/C8H9NO2S/c1-11-8(10)6-4-5(9)2-3-7(6)12/h2-4,12H,9H2,1H3 |

InChI Key |

DQLFVMXRFYQJRI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)S |

Origin of Product |

United States |

Preparation Methods

Hydrolysis and Diazotization Route from Aminobenzothiazole Derivatives

One documented approach involves starting from methyl 2-aminobenzothiazole-7-carboxylate or related derivatives. The process includes:

Hydrolysis of methyl 2-aminobenzothiazole-7-carboxylate with strong aqueous base such as potassium hydroxide or sodium hydroxide at elevated temperatures (e.g., 120–155 °C) under pressure in an autoclave for extended periods (up to 12 hours) to yield potassium salt of 3-amino-2-mercaptobenzoic acid.

Acidification of the filtered aqueous solution with concentrated sulfuric acid under nitrogen atmosphere at low temperature (0 °C or below) to maintain thiol stability.

Diazotization by slow addition of sodium nitrite solution at low temperature (below 10 °C), followed by stirring for several hours allowing temperature to rise to ambient.

Isolation of the this compound by suspension in ethyl acetate, heating briefly at 70 °C, cooling, and filtration to obtain a product with high purity (>83% by HPLC) and melting point >250 °C.

This method emphasizes careful temperature control and inert atmosphere to prevent thiol oxidation and side reactions.

Nucleophilic Substitution Using Mercaptobenzoate Salts and Phase Transfer Catalysis

Another method, detailed in European patent literature, involves:

Reacting methyl 2-chloro-4-nitrobenzoate with methyl mercaptan in the presence of a base such as potassium carbonate and a phase transfer catalyst (e.g., TDA-1) in a non-polar solvent like 1,2-dichloroethane at moderate temperature (~50 °C).

The reaction proceeds via nucleophilic aromatic substitution where the mercaptan displaces the chloro substituent to form methyl mercaptobenzoate derivatives.

After reaction completion (monitored by HPLC showing ~92.5% product), the mixture is worked up by removing solvent under reduced pressure, extraction, washing with water and acidification to precipitate the product.

The product purity can reach over 94% with technical yields around 91%.

This approach benefits from mild conditions and the use of phase transfer catalysts to enhance reaction efficiency.

Two-Step One-Pot Synthesis via Thioether Intermediate and Amide/Ester Formation

A synthetic strategy used for mercaptobenzamide derivatives, adaptable for mercaptobenzoates, includes:

Initial alkylation of thiosalicylic acid or 2-mercaptophenylacetic acid with chloromethyl butyrate and base (e.g., di-iso-propylethylamine) to form thioether intermediates overnight.

Without isolation, activation of the carboxylic acid moiety using coupling reagents such as N,N′-carbonyldiimidazole (CDI) or HATU.

Subsequent coupling with nucleophilic amines or alcohols to form amide or ester bonds, yielding mercaptobenzamide or mercaptobenzoate products.

This method is advantageous for avoiding thiol oxidation by performing reactions under inert atmosphere and in a one-pot sequence.

Direct Esterification of Mercaptobenzoic Acid

A classical approach involves:

Esterification of 5-amino-2-mercaptobenzoic acid with methanol in the presence of a catalytic amount of sulfuric acid.

The reaction is typically conducted by heating the mixture at around 70 °C for 2 hours with stirring.

After completion, neutralization with sodium bicarbonate and extraction with dichloromethane yields this compound in high yield (~96%).

This method is straightforward but requires careful control to avoid thiol oxidation and side reactions.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Purity/Yield | Notes |

|---|---|---|---|---|---|

| Hydrolysis & Diazotization | Methyl 2-aminobenzothiazole derivatives | KOH/NaOH hydrolysis, H2SO4 acidification, NaNO2 diazotization, inert atmosphere, low temp | High purity, well-characterized, scalable | >83% purity (HPLC), melting point >250 °C | Requires pressure vessel, careful temp control |

| Nucleophilic Substitution | Methyl 2-chloro-4-nitrobenzoate | Methyl mercaptan, K2CO3, phase transfer catalyst, 1,2-dichloroethane, 50 °C | Mild conditions, high yield, phase transfer catalysis | ~92.5% product (HPLC), ~91% yield | Uses halogenated solvents, requires catalyst |

| One-Pot Thioether & Coupling | Thiosalicylic acid or 2-mercaptophenylacetic acid | Chloromethyl butyrate, DIPEA, CDI/HATU coupling reagents | Avoids thiol oxidation, efficient one-pot | Variable, dependent on amine used | Requires coupling reagents, inert atmosphere |

| Direct Esterification | 5-Amino-2-mercaptobenzoic acid | Methanol, catalytic H2SO4, 70 °C, neutralization | Simple, high yield | ~96% yield | Requires acid catalysis, risk of oxidation |

Analytical and Purity Considerations

High-performance liquid chromatography (HPLC) is the standard analytical technique to assess purity, with reported purities ranging from 83% to over 96% depending on the method and purification steps.

Melting point determination is used to confirm compound identity and purity, with values reported above 250 °C for the hydrolysis/diazotization method and 187–192 °C for nucleophilic substitution products.

Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) are employed to confirm molecular structure and functional group integrity, especially to verify the presence of the amino and mercapto groups without oxidation.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-2-mercaptobenzoate undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed:

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Methyl 5-amino-2-mercaptobenzoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.

Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 5-amino-2-mercaptobenzoate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to various receptors and enzymes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features of Methyl 5-amino-2-mercaptobenzoate and its analogs:

*Calculated based on analogous compounds.

Key Observations :

- Reactivity: The mercapto group in this compound offers nucleophilic reactivity distinct from halogenated analogs (e.g., bromo or chloro), enabling thiol-ene click chemistry or metal chelation .

- Solubility: Amino and mercapto groups enhance water solubility compared to halogenated derivatives, which are typically lipophilic .

- Biological Activity : Halogenated analogs () are often prioritized in drug discovery due to their stability and ability to penetrate lipid membranes, whereas mercapto derivatives may exhibit antioxidant or metal-binding properties .

Physicochemical Properties

Comparative data from methyl ester analogs (, Table 3) suggest:

- Boiling Points : Methyl esters with electron-donating groups (e.g., -NH₂) exhibit higher boiling points than halogenated derivatives due to hydrogen bonding.

- Stability : Mercapto-containing compounds may oxidize to disulfides under ambient conditions, requiring inert storage environments, whereas halogenated analogs are more stable .

Research Findings and Limitations

- Mercapto vs. Halogen Functionality: A 2018 study on 2-aminobenzamides () highlighted that mercapto groups improve metal-binding capacity but reduce shelf life compared to methoxy or halogenated counterparts.

- Derivatization Potential: this compound’s amino group allows for acylation or sulfonation, as seen in related compounds like methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate ().

Biological Activity

Methyl 5-amino-2-mercaptobenzoate is a compound of interest in medicinal chemistry due to its unique structural features, which include both mercapto and amino functionalities. This article provides a comprehensive overview of its biological activities, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 185.25 g/mol

- Functional Groups : Amino group (-NH), mercapto group (-SH), and ester group (-COOCH)

The presence of these functional groups contributes to its reactivity and biological activity, particularly in interactions with biological macromolecules.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that compounds with mercapto groups often exhibit significant antibacterial activity. The mechanism is believed to involve disruption of bacterial cell membranes and interference with cellular processes through thiol interactions.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition | |

| Candida albicans | Mild activity |

Anticancer Potential

Research has also explored the anticancer potential of this compound. The compound exhibits cytotoxic effects against various cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 12.5 | Induces apoptosis | |

| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest | |

| A549 (lung cancer) | 10.0 | Cytotoxicity |

The biological activity of this compound can be attributed to its ability to form covalent bonds with thiol groups in proteins, leading to altered protein function. The mercapto group can engage in redox reactions, potentially affecting oxidative stress responses in cells. Additionally, the amino group may participate in hydrogen bonding, enhancing interactions with various biomolecules.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on the antimicrobial efficacy of this compound against common pathogens demonstrated its effectiveness compared to standard antibiotics. The compound showed a broad spectrum of activity, particularly against Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development. -

Cancer Cell Line Testing :

In vitro studies on several cancer cell lines revealed that this compound significantly inhibited cell proliferation. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death, making it a candidate for further development as an anticancer agent.

Synthesis Pathways

Various synthetic routes have been explored for producing this compound. Common methods include:

-

Nucleophilic Substitution :

This method involves the reaction of methyl 5-bromo-2-mercaptobenzoate with ammonia or amines under basic conditions. -

Reduction Reactions :

The ester functionality can be reduced to alcohols using lithium aluminum hydride (LiAlH), allowing for further modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.